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molecular formula C9H7BrN2O3 B8372074 methyl 2-(5-bromo-3-cyano-2-oxopyridin-1(2H)-yl)acetate CAS No. 1083168-85-7

methyl 2-(5-bromo-3-cyano-2-oxopyridin-1(2H)-yl)acetate

Cat. No. B8372074
M. Wt: 271.07 g/mol
InChI Key: BRRABOXPZVPDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969386B2

Procedure details

To 5-bromo-3-cyano-2(1H)-pyridinone (1.4 g, 7.0 mmol) and potassium carbonate (1.9 g, 1.3 mL, 14.1 mmol), THF (26.4 mL) and methyl chloroacetate (1.53 g, 1.2 mL, 14.1 mmol) were added. The reaction was stirred at 80° C. The starting material didn't dissolve well in THF. After 3.5 hours, mainly staring material was observed. DMF (18 mL) was added and the starting material went into solution. The reaction was heated at 80° C. for 45 minutes. The desired mass was observed by LCMS. The reaction was filtered using ethyl acetate and the solvent was evaporated under reduced pressure. The crude product was separated by column chromatography on silica gel (0-100% ethyl acetate in hexane) to yield methyl 2-(5-bromo-3-cyano-2-oxopyridin-1(2H)-yl)acetate as a yellow solid (1.42 g, 74%). ESI-MS m/z calc. 271.07. found 271.3 (M+1)+. Retention time 0.59 minutes.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
26.4 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]#[N:10])[C:5](=[O:8])[NH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:18][C:19]([O:21][CH3:22])=[O:20].CN(C=O)C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:9]#[N:10])[C:5](=[O:8])[N:6]([CH2:18][C:19]([O:21][CH3:22])=[O:20])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC=1C=C(C(NC1)=O)C#N
Name
Quantity
1.3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
26.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 80° C. for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was separated by column chromatography on silica gel (0-100% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC=1C=C(C(N(C1)CC(=O)OC)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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